molecular formula C18H16FN3O2 B252757 4-cyano-2-fluoro-N-(4-morpholin-4-ylphenyl)benzamide

4-cyano-2-fluoro-N-(4-morpholin-4-ylphenyl)benzamide

Cat. No. B252757
M. Wt: 325.3 g/mol
InChI Key: MJAXMEOSWBAGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-2-fluoro-N-(4-morpholin-4-ylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-(4-morpholin-4-ylphenyl)benzamide involves the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, it inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and replication. By inhibiting the activity of PARP, 4-cyano-2-fluoro-N-(4-morpholin-4-ylphenyl)benzamide induces DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyano-2-fluoro-N-(4-morpholin-4-ylphenyl)benzamide have been studied in various in vitro and in vivo models. It has been found to exhibit potent anti-cancer activity in a wide range of cancer cell lines, including breast cancer, ovarian cancer, and prostate cancer. It has also been shown to inhibit the growth of cancer cells in animal models of cancer. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-cyano-2-fluoro-N-(4-morpholin-4-ylphenyl)benzamide in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as a therapeutic agent. Additionally, it has been found to exhibit anti-inflammatory activity, which could be useful in the development of new anti-inflammatory drugs.
One of the limitations of using 4-cyano-2-fluoro-N-(4-morpholin-4-ylphenyl)benzamide in lab experiments is its potential toxicity. It has been found to exhibit cytotoxicity in some cell lines, which could limit its use in certain applications. Additionally, its mechanism of action involves the inhibition of DNA repair and replication, which could lead to the development of resistance in cancer cells over time.

Future Directions

There are several future directions for research on 4-cyano-2-fluoro-N-(4-morpholin-4-ylphenyl)benzamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. This could involve the development of new analogs with improved potency and reduced toxicity. Another direction is to investigate its mechanism of action in more detail, with the goal of identifying new targets for drug development. Additionally, further studies could be conducted to investigate its potential as an anti-inflammatory agent and as an inhibitor of viral infections.

Synthesis Methods

The synthesis of 4-cyano-2-fluoro-N-(4-morpholin-4-ylphenyl)benzamide involves the reaction of 4-morpholin-4-ylbenzene-1-carboxylic acid with 4-cyano-2-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

4-cyano-2-fluoro-N-(4-morpholin-4-ylphenyl)benzamide has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of certain viral infections.

properties

Product Name

4-cyano-2-fluoro-N-(4-morpholin-4-ylphenyl)benzamide

Molecular Formula

C18H16FN3O2

Molecular Weight

325.3 g/mol

IUPAC Name

4-cyano-2-fluoro-N-(4-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C18H16FN3O2/c19-17-11-13(12-20)1-6-16(17)18(23)21-14-2-4-15(5-3-14)22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H,21,23)

InChI Key

MJAXMEOSWBAGRU-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F

Origin of Product

United States

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